Acidity (pKa) Comparison: 3,3-Dibromopropanoic Acid vs. 2,2-Dibromopropanoic Acid
The acidity of 3,3-dibromopropanoic acid (β,β-geminal dibromo) is inferred to be approximately pKa ~2.33, based on the measured pK₁ of its closely related 2,3-dibromo isomer . This is substantially less acidic than 2,2-dibromopropanoic acid (α,α-geminal dibromo; CAS 594-48-9), which exhibits a measured pK₁ of 1.48 [1]. The ~0.85 pKa unit difference corresponds to a ~7-fold difference in acid dissociation constant (Ka). Because the carboxylic acid proton is directly attached to the α-carbon, the proximity of electron-withdrawing bromine atoms in the α,α-isomer exerts a stronger inductive effect than the β,β-configuration, rationalizing this measured difference.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa ~2.33 (inferred from 2,3-dibromopropanoic acid measurement) |
| Comparator Or Baseline | 2,2-Dibromopropanoic acid (CAS 594-48-9): pK₁ = 1.48 (measured at 25°C) |
| Quantified Difference | ΔpKa ≈ 0.85 units (~7-fold difference in Ka) |
| Conditions | Aqueous solution, 25°C (data from independent vendor compilations; direct comparative measurement under identical conditions not available) |
Why This Matters
A 7-fold difference in acidity directly impacts ionization state at physiological pH, salt formation feasibility, and reactivity in pH-sensitive synthetic or formulation workflows, making isomer selection a critical procurement decision.
- [1] Catorm. (n.d.). 594-48-9: 2,2-Dibromopropanoic acid; pK1: 1.48 (25°C). Retrieved from https://www.catorm.com/ View Source
